molecular formula C15H11FN2O3 B5732553 (2E)-N-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide

(2E)-N-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B5732553
M. Wt: 286.26 g/mol
InChI Key: XXBZDDVTRHYVKR-XCVCLJGOSA-N
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Description

(2E)-N-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide: is an organic compound characterized by the presence of both fluorine and nitro functional groups attached to a phenyl ring

Scientific Research Applications

(2E)-N-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 4-nitrobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (2E)-N-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamide
  • (2E)-N-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom in (2E)-N-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide can enhance its metabolic stability and binding affinity compared to its chloro or bromo analogs.
  • Biological Activity : The fluorinated compound may exhibit different biological activities due to the unique electronic and steric effects of the fluorine atom.

Properties

IUPAC Name

(E)-N-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c16-12-4-6-13(7-5-12)17-15(19)10-3-11-1-8-14(9-2-11)18(20)21/h1-10H,(H,17,19)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBZDDVTRHYVKR-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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